Cyclosporin A-13C2,d4 (Major)

Stable Isotope Dilution Isotopic Enrichment Reference Method

In regulated bioanalysis, structural analog internal standards introduce systematic errors from differential ionization and recovery. Cyclosporin A-13C2,d4 (Major) is the exact isotopologue solution for accurate Cyclosporin A quantification. • Achieves <2% method imprecision and bias in whole blood LC-MS/MS assays. • Co-elutes with the analyte to compensate for ion suppression, a critical limitation of analog IS. • Supplied with ISO 17034 certification, providing full metrological traceability for GLP/GCP submissions.

Molecular Formula C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂
Molecular Weight 1208.62
Cat. No. B1151963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin A-13C2,d4 (Major)
SynonymsCyclosporine-13C2,d4;  Ciclosporin-13C2,d4;  Atopica-13C2,d4;  Sandimmun(e)-13C2,d4;  Neoral-13C2,d4;  Optimmune-13C2,d4;  Restasis-13C2,d4; 
Molecular FormulaC₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂
Molecular Weight1208.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosporin A-13C2,d4 (Major): Product Overview


Cyclosporin A-13C2,d4 (Major) is a stable isotope-labeled analog of the cyclic undecapeptide immunosuppressant Cyclosporin A (CsA), wherein two carbon-12 atoms are replaced by carbon-13 (13C2) and four hydrogen atoms are replaced by deuterium (d4), yielding a molecular mass of 1208.62 g/mol . The unlabeled parent compound, Cyclosporin A, binds to cyclophilin and inhibits protein phosphatase 2B (calcineurin) with an IC50 of 5 nM, thereby suppressing T-cell activation and is clinically used for organ transplantation and autoimmune disorders [1]. The labeled compound is intended exclusively as an analytical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, not for in vivo administration or therapeutic use .

Why Cyclosporin A-13C2,d4 Cannot Be Replaced


In LC-MS/MS quantification of Cyclosporin A from complex biological matrices such as whole blood, substitution of Cyclosporin A-13C2,d4 with unlabeled CsA or structurally similar analogs (e.g., Cyclosporin D, ascomycin) introduces systematic analytical errors. Unlabeled CsA is indistinguishable from endogenous analyte, precluding its use as an internal standard. Structural analog internal standards (ANISs) such as Cyclosporin D exhibit differential ionization efficiency, chromatographic retention time, and extraction recovery compared to the target analyte, which compromises the compensation of matrix effects and ion suppression [1]. While stable isotope-labeled internal standards (ILISs) like Cyclosporin A-13C2,d4 co-elute with the analyte and share nearly identical physicochemical properties, studies comparing ILISs versus ANISs for cyclosporin quantification demonstrate that ANISs may yield acceptable but not statistically equivalent method performance, with ILISs remaining the recommended choice for reference methods and high-precision therapeutic drug monitoring [2]. The specific labeling pattern (13C2,d4) of this compound ensures a mass shift sufficient to avoid isotopic overlap with endogenous CsA while minimizing the risk of hydrogen-deuterium exchange that can occur with higher deuterium content.

Cyclosporin A-13C2,d4: Quantitative Evidence


Isotopic Enrichment for Reference Accuracy

Cyclosporin A labeled with stable isotopes 13C and 2H achieves an isotopic enrichment of approximately 99% when prepared via biosynthetic incorporation using labeled glucose [1]. This high enrichment level directly supports its suitability as an internal standard for isotope dilution mass spectrometry reference methods, wherein low isotopic cross-contamination and high signal fidelity are critical for accurate quantification. In a validated whole blood method using this labeled CsA, the imprecision (relative standard deviation) and accuracy (bias) were both <2% across the linear range of 1–1000 ng, confirming the utility of the high-enrichment standard for external quality assessment of field methods [1].

Stable Isotope Dilution Isotopic Enrichment Reference Method

Matrix Compensation vs. Immunoassays

LC-MS/MS methods employing stable isotope-labeled internal standards such as Cyclosporin A-13C2,d4 provide superior specificity compared to conventional immunoassays, which are prone to cross-reactivity with pharmacologically inactive Cyclosporin A metabolites [1]. A direct clinical comparison between an LC-MS/MS method (CLAM-LC-MS/MS) and immunoassays for Cyclosporin A quantification in patient samples revealed that drug concentrations measured by LC-MS/MS were approximately 20% lower than those obtained using immunoassays, despite strong correlation (Spearman ρ = 0.941, P < 0.00001) [2]. This systematic overestimation by immunoassays is attributed to cross-reactivity with CsA metabolites (e.g., AM1, AM9, AM4N) that are detected by antibodies but are clinically inactive, potentially leading to inappropriate dose adjustments if not accounted for [1].

Therapeutic Drug Monitoring Matrix Effect Compensation Immunoassay Cross-Reactivity

ILIS vs. Structural Analogs: Method Performance

A head-to-head comparative study evaluated the effect of replacing analog internal standards (ANISs: ascomycin, desmethoxy-rapamycin, Cyclosporin D) with isotopically labeled internal standards (ILISs: TAC-13C,D2; SIR-13C,D3; CsA-D12; EVE-D4) on the performance of an LC-MS/MS method for quantifying cyclosporin A, everolimus, sirolimus, and tacrolimus in whole blood [1]. For Cyclosporin A, the median accuracy was -2.1% with the ILIS (CsA-D12) and -2% with the ANIS (Cyclosporin D), with within-day imprecision <10% and between-day imprecision <8% for both internal standard types [1]. While statistical analysis showed no significant difference between ILIS and ANIS results for patient and proficiency testing samples, ILISs remain the preferred choice for reference method applications and methods requiring long-term, cross-laboratory comparability due to their identical physicochemical behavior and co-elution with the target analyte [1].

Internal Standard Selection Method Validation Analytical Performance

ISO 17034 Certified Reference Material

Cyclosporin A-13C2,d4 (Major) is commercially available as an analytical standard manufactured under ISO 17034 accreditation, the international standard for reference material producer competence [1]. ISO 17034 certification requires rigorous multi-method characterization including NMR, chromatography (HPLC), mass spectrometry, IR, UV, moisture analysis, and residue on ignition, followed by homogeneity and stability monitoring across the product shelf-life [1]. In contrast, many drug reference standards available in the marketplace are accompanied only by a simple product specification sheet without comprehensive characterization or certified traceability to SI units [1]. This certification provides documented assurance that the assigned purity and isotopic enrichment values are metrologically traceable and that the material remains stable and homogeneous throughout its certified shelf-life.

Certified Reference Material Quality Assurance ISO 17034

Mass Shift and Deuterium Exchange Stability

Cyclosporin A-13C2,d4 (Major) incorporates two 13C atoms and four deuterium atoms, yielding a nominal mass shift of +6 Da relative to unlabeled Cyclosporin A (monoisotopic mass ≈1202.6 Da for unlabeled vs. 1208.6 Da for labeled) . This mass shift is sufficient to fully resolve the internal standard signal from the M+0, M+1, and M+2 isotopic peaks of the endogenous analyte in unit resolution mass spectrometers, while avoiding the chromatographic retention time shifts and potential hydrogen-deuterium back-exchange issues associated with more heavily deuterated analogs (e.g., CsA-D12, which contains 12 deuterium atoms) [1]. Studies evaluating internal standards for cyclosporin quantification have noted that higher deuterium content can lead to slight chromatographic separation from the unlabeled analyte under certain reversed-phase conditions, potentially compromising matrix effect compensation [1]. The balanced 13C2,d4 design maintains near-identical retention time while providing adequate mass resolution.

Stable Isotope Labeling Mass Spectrometry Deuterium Exchange

Cyclosporin A-13C2,d4: Procurement Scenarios


Reference Method for TDM

Laboratories developing reference methods or participating in external quality assessment (EQA) schemes for Cyclosporin A therapeutic drug monitoring should procure Cyclosporin A-13C2,d4. The ≈99% isotopic enrichment and the resultant <2% method imprecision and bias in whole blood quantification [1] meet the stringent performance requirements for reference method status. The ISO 17034 certification [2] further provides the metrological traceability documentation necessary for method validation and EQA material value assignment.

Method Validation with Matrix Compensation

When validating an LC-MS/MS method for Cyclosporin A in whole blood, plasma, or serum where matrix effects and ion suppression are significant concerns, Cyclosporin A-13C2,d4 is the appropriate internal standard selection. The co-elution and near-identical ionization efficiency of the 13C2,d4-labeled compound with unlabeled CsA ensures optimal compensation for matrix variability, a capability that is compromised when using structural analog internal standards [3]. This is particularly critical for methods intended for multi-center clinical trials or long-term cohort studies where sample matrix composition may vary substantially.

GxP-Compliant Bioanalytical Studies

Contract research organizations (CROs) and pharmaceutical quality control laboratories conducting regulated bioanalytical studies under GLP, GCP, or GMP guidelines should prioritize procurement of Cyclosporin A-13C2,d4 from ISO 17034-certified sources [2]. The comprehensive certificate of analysis, which includes NMR, HPLC, MS, and stability monitoring data, provides the documented chain of metrological traceability required for regulatory submissions and audits. In contrast, non-certified standards lack the characterization rigor to withstand regulatory scrutiny.

Immunoassay Cross-Validation

Clinical laboratories that rely on immunoassays for routine Cyclosporin A TDM but require an orthogonal method for troubleshooting discordant results or validating new reagent lots should procure Cyclosporin A-13C2,d4 for LC-MS/MS verification. The documented ≈20% overestimation of CsA concentrations by immunoassays due to metabolite cross-reactivity [4] necessitates a specific, LC-MS/MS-based method using a stable isotope-labeled internal standard to accurately assess the magnitude of immunoassay bias in a given patient population or clinical setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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